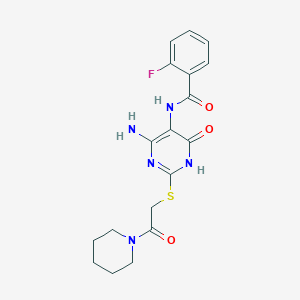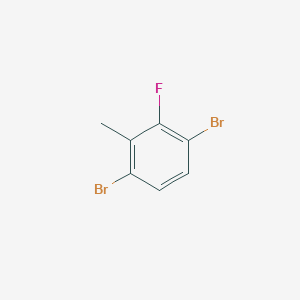
2,5-Dibromo-6-fluorotoluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dibromo-6-fluorotoluene is a chemical compound with the molecular formula C7H5Br2F . It has a molecular weight of 267.92 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a toluene ring substituted with two bromine atoms and one fluorine atom . The exact positions of these substituents on the ring can be deduced from the name of the compound: the bromine atoms are on the 2nd and 5th positions, and the fluorine atom is on the 6th position .Physical And Chemical Properties Analysis
This compound has a density of 1.9±0.1 g/cm3 . It has a boiling point of 236.1±35.0 °C at 760 mmHg . The compound is considered to be a flammable liquid and vapour .Scientific Research Applications
Synthesis and Molecular Studies
- 2,5-Dibromo-6-fluorotoluene is an important intermediate in medical applications, synthesized from 2-Amino-6-nitrotoluene through various reactions, offering a yield of 51.8% (Li Jiang-he, 2010).
- Its structural and spectroscopic data have been studied using methods like Hartree-Fock and density functional methods, aiding in understanding the molecular structure and vibrational analysis of related compounds (V. Krishnakumar et al., 2013).
Photophysical Applications
- This compound derivatives exhibit valuable fluorescent properties as biological probes, with applications in studying protein-protein interactions (M. Vázquez et al., 2005).
- These compounds are used in synthesizing environmentally sensitive fluorophores, useful in various biological and chemical analyses (G. T. Hwang et al., 2001).
Chemical Analysis and Interaction Studies
- Its derivatives are pivotal in studies involving internal rotation, nuclear quadrupole coupling, and molecular spectroscopy, contributing significantly to the understanding of chemical interactions and molecular dynamics (K. Nair et al., 2020).
- It has been used in studying fungal metabolism, particularly in understanding the catabolism of toluene, offering insights into microbial interactions with similar compounds (F. Prenafeta-Boldú et al., 2001).
Mechanism of Action
Target of Action
This compound is primarily used as an intermediate in organic synthesis
Mode of Action
As an organic synthetic intermediate, it is primarily involved in chemical reactions rather than biological interactions .
Action Environment
The action of 2,5-Dibromo-6-fluorotoluene is likely to be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals. These factors can affect the rate and outcome of the chemical reactions in which this compound is involved .
Safety and Hazards
2,5-Dibromo-6-fluorotoluene is classified as a hazardous substance. It is harmful if swallowed and may be fatal if it enters the airways . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes . It should be stored in a well-ventilated place and kept tightly closed .
properties
IUPAC Name |
1,4-dibromo-2-fluoro-3-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2F/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHFJZRFCAKXCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2F |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

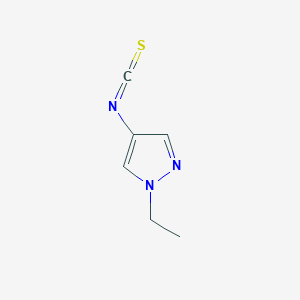
![Diethyl 2-[(4-chloro-2-fluoroanilino)methylene]malonate](/img/structure/B2452074.png)
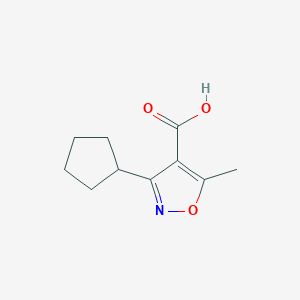
![N-(Oxepan-4-yl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2452078.png)
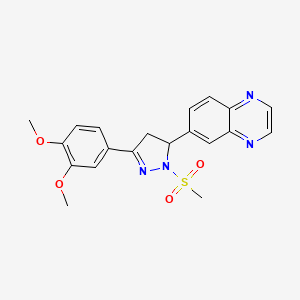
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-chloro-4-fluorobenzenesulfonamide](/img/structure/B2452081.png)
![N-[3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)phenyl]-1,3-dihydro-2-benzofuran-5-carboxamide](/img/structure/B2452082.png)
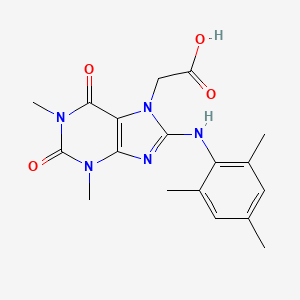

![7,7-Difluorospiro[3.5]nonan-2-ol](/img/structure/B2452087.png)

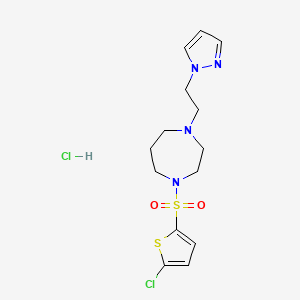
![Methyl 3-amino-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2452093.png)
